N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan: is a compound that features a benzoxadiazole moiety attached to the amino acid tryptophan. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with L-tryptophan under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure high yield and purity. The use of chromatography techniques, such as high-performance liquid chromatography (HPLC), is common in the purification process .
Chemical Reactions Analysis
Types of Reactions
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring .
Scientific Research Applications
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan has several applications in scientific research:
Fluorescent Probes: Used in fluorescence microscopy and spectroscopy to study biological systems.
Biochemical Assays: Employed in assays to detect and quantify biomolecules.
Drug Development: Investigated for its potential in drug discovery and development, particularly in targeting specific proteins or pathways.
Cell Biology: Utilized to study cellular processes and interactions.
Mechanism of Action
The mechanism by which N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing researchers to track and visualize biological processes. The benzoxadiazole moiety interacts with various molecular targets, including proteins and nucleic acids, facilitating the study of their functions and interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-phenylalanine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tyrosine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-cysteine
Uniqueness
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan is unique due to its specific interaction with tryptophan residues in proteins, making it particularly useful in studying protein structure and function. Its strong fluorescent properties also make it a valuable tool in various biochemical and cell biology applications .
Properties
CAS No. |
43176-86-9 |
---|---|
Molecular Formula |
C17H13N5O5 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C17H13N5O5/c23-17(24)13(7-9-8-18-11-4-2-1-3-10(9)11)19-12-5-6-14(22(25)26)16-15(12)20-27-21-16/h1-6,8,13,18-19H,7H2,(H,23,24)/t13-/m0/s1 |
InChI Key |
ABOALKXTEYWNOF-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.